2-((4-Chlorobenzyl)sulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine 2-((4-Chlorobenzyl)sulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine
Brand Name: Vulcanchem
CAS No.: 477852-10-1
VCID: VC7890503
InChI: InChI=1S/C15H15ClN2O2S/c1-10-13-3-2-4-14(13)18-15(17-10)21(19,20)9-11-5-7-12(16)8-6-11/h5-8H,2-4,9H2,1H3
SMILES: CC1=C2CCCC2=NC(=N1)S(=O)(=O)CC3=CC=C(C=C3)Cl
Molecular Formula: C15H15ClN2O2S
Molecular Weight: 322.8 g/mol

2-((4-Chlorobenzyl)sulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine

CAS No.: 477852-10-1

Cat. No.: VC7890503

Molecular Formula: C15H15ClN2O2S

Molecular Weight: 322.8 g/mol

* For research use only. Not for human or veterinary use.

2-((4-Chlorobenzyl)sulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine - 477852-10-1

Specification

CAS No. 477852-10-1
Molecular Formula C15H15ClN2O2S
Molecular Weight 322.8 g/mol
IUPAC Name 2-[(4-chlorophenyl)methylsulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Standard InChI InChI=1S/C15H15ClN2O2S/c1-10-13-3-2-4-14(13)18-15(17-10)21(19,20)9-11-5-7-12(16)8-6-11/h5-8H,2-4,9H2,1H3
Standard InChI Key ARZCVPHPFMSZAJ-UHFFFAOYSA-N
SMILES CC1=C2CCCC2=NC(=N1)S(=O)(=O)CC3=CC=C(C=C3)Cl
Canonical SMILES CC1=C2CCCC2=NC(=N1)S(=O)(=O)CC3=CC=C(C=C3)Cl

Introduction

Chemical Identification and Structural Characterization

Systematic Nomenclature and Molecular Descriptors

The compound’s IUPAC name, 2-[(4-chlorophenyl)methylsulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine, precisely defines its structure:

  • A cyclopenta[d]pyrimidine bicyclic system (five-membered cyclopentane fused to a six-membered pyrimidine ring).

  • A methyl group at position 4 of the pyrimidine ring.

  • A sulfonyl (-SO₂-) bridge connecting the pyrimidine’s position 2 to a 4-chlorobenzyl substituent .

Table 1: Key Molecular Identifiers

PropertyValue
Molecular FormulaC₁₅H₁₅ClN₂O₂S
Molecular Weight322.8 g/mol
IUPAC Name2-[(4-chlorophenyl)methylsulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
SMILESCC1=C2CCCC2=NC(=N1)S(=O)(=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C15H15ClN2O2S/c1-10-13-3-2-4-14(13)18-15(17-10)21(19,20)9-11-5-7-12(16)8-6-11/h5-8H,2-4,9H2,1H3
InChIKeyARZCVPHPFMSZAJ-UHFFFAOYSA-N
PubChem CID2766486

The SMILES string reveals critical structural features: the cyclopenta[d]pyrimidine system (C1=C2CCCC2=NC(=N1)), sulfonyl group (S(=O)(=O)), and 4-chlorobenzyl moiety (CC3=CC=C(C=C3)Cl) .

Three-Dimensional Conformation and Electronic Properties

While crystallographic data remain unavailable, computational models predict a non-planar conformation due to steric interactions between the sulfonyl group and the bicyclic core. The electron-withdrawing sulfonyl group likely polarizes the pyrimidine ring, enhancing electrophilicity at the N1 and C2 positions . This electronic profile suggests potential reactivity in nucleophilic substitution or coordination chemistry.

Synthetic Approaches and Challenges

Retrosynthetic Analysis

  • 4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine: Functionalization at C2 via sulfonylation.

  • 4-Chlorobenzylsulfonyl chloride: Electrophilic partner for introducing the sulfonylbenzyl group.

A plausible route involves:

  • Step 1: Sulfonylation of the amine intermediate with 4-chlorobenzylsulfonyl chloride under basic conditions (e.g., pyridine/DCM).

  • Step 2: Purification via column chromatography to isolate the sulfonamide product .

Obstacles in Synthesis

  • Regioselectivity: Ensuring sulfonylation occurs exclusively at the pyrimidine’s C2 position.

  • Stability of Intermediates: The dihydrocyclopenta system may exhibit ring strain, complicating handling.

  • Sulfonyl Chloride Reactivity: Moisture sensitivity necessitates anhydrous conditions.

Physicochemical Properties and Stability

Experimental and Predicted Data

PropertyValue/DescriptionMethod/Source
Molecular Weight322.8 g/molPubChem
LogP (Partition Coeff.)Estimated 3.1 ± 0.4XLogP3
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors5 (2xO from SO₂, 2xN from pyrimidine, 1xCl)PubChem
Topological Polar SA85.5 ŲPubChem

The high LogP suggests significant lipophilicity, likely due to the chlorobenzyl group. This property may enhance membrane permeability but could limit aqueous solubility, necessitating formulation strategies for biological testing.

Stability Considerations

  • Hydrolytic Stability: The sulfonamide linkage is generally resistant to hydrolysis under physiological pH.

  • Photostability: The aromatic chloro group may sensitize the compound to UV degradation, requiring light-protected storage.

Target ClassMechanism HypothesisSupporting Evidence
Protein KinasesATP-binding site competitionStructural similarity to FGFR inhibitors
Bacterial Dihydrofolate ReductaseCompetitive inhibition of folate bindingSulfonamide affinity for DHFR active sites
Ion ChannelsModulation of calcium fluxCyclopenta-fused systems in channel blockers

Material Science Applications

The rigid bicyclic core and sulfonyl group may confer:

  • Liquid Crystalline Behavior: Potential for optoelectronic materials.

  • Polymer Additives: Sulfonamides as stabilizers against thermal degradation.

Future Research Directions

Priority Investigations

  • Synthetic Route Optimization: Develop scalable methods with improved yields.

  • ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity in vitro.

  • Target Deconvolution: Use chemoproteomics to identify binding partners.

Collaborative Opportunities

  • Medicinal Chemistry: Design derivatives with enhanced selectivity for kinase targets.

  • Computational Modeling: Predict solid-state properties for material science applications.

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